

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate

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Compound of Interest

Compound Name: (S)-Benzyl (2-oxooxetan-3-YL)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique strained β -lactone ring system, coupled with the carbamate functionality, makes it a versatile building block for the development of novel therapeutic agents and a valuable probe for studying enzymatic processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a white to off-white solid. Its core structure consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a benzyl carbamate substituent at the 3-position, conferring chirality to the molecule.

Table 1: Physicochemical Data for **(S)-Benzyl (2-oxooxetan-3-YL)carbamate**

Property	Value/Descriptor	Source
IUPAC Name	Benzyl N-[(3S)-2-oxooxetan-3-yl]carbamate	[1]
CAS Number	26054-60-4	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₄	[1]
Molecular Weight	221.21 g/mol	[1]
Melting Point	131 - 133 °C (for the (R)-enantiomer)	
Boiling Point	425.5 ± 44.0 °C (Predicted)	
Density	1.31 g/cm ³ (Predicted)	
Solubility	Slightly soluble in acetone, acetonitrile, and chloroform.	
pKa	10.32 ± 0.20 (Predicted)	
Appearance	White to Off-White Solid	
Storage	Inert atmosphere, 2-8°C	[2]

Spectroscopic Data:

While specific spectra for the (S)-enantiomer are not readily available in the public domain, characteristic spectroscopic features can be inferred.

- Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the β-lactone and carbamate functional groups. The strained C=O of the β-lactone is anticipated to appear around 1820 cm⁻¹, while the carbamate C=O stretch is expected around 1710 cm⁻¹. [1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Protons on the oxetane ring would appear as a complex multiplet. The benzylic protons of the carbamate group would likely be a singlet, and the aromatic protons of the benzyl group would be observed in the aromatic region.

- ^{13}C NMR: Distinct signals would be present for the carbonyl carbons of the lactone and carbamate, the carbons of the oxetane ring, and the carbons of the benzyl group.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be observed at m/z 221.21, corresponding to the molecular weight of the compound.[\[1\]](#)

Synthesis and Reactivity

Synthesis

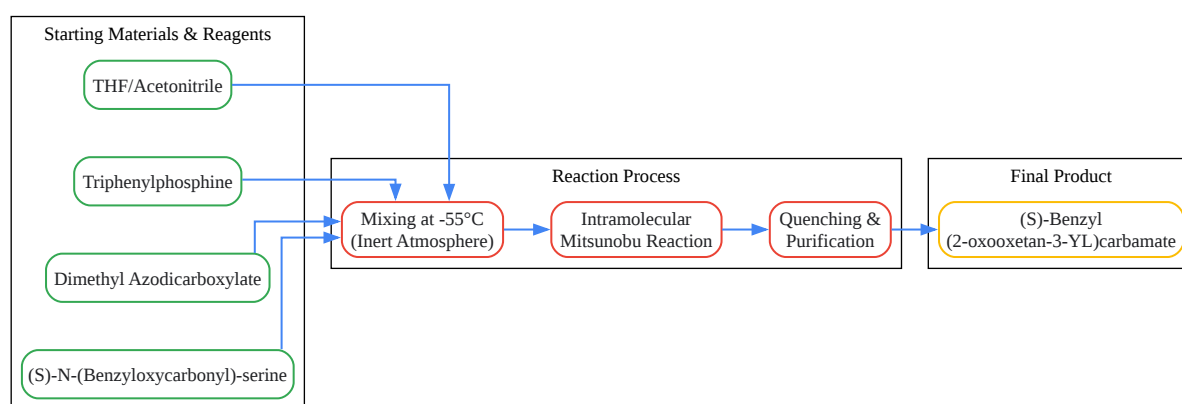
A common synthetic route to **(S)-Benzyl (2-oxooxetan-3-yl)carbamate** involves a Mitsunobu reaction.[\[1\]](#)

Experimental Protocol: Synthesis of **(S)-Benzyl (2-oxooxetan-3-yl)carbamate**

- Reagents:
 - (S)-N-(Benzyloxycarbonyl)-serine
 - Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
 - Triphenylphosphine (PPh_3)
 - Anhydrous Tetrahydrofuran (THF)
 - Anhydrous Acetonitrile (MeCN)
- Procedure:
 - To a solution of (S)-N-(Benzyloxycarbonyl)-serine and triphenylphosphine in anhydrous THF and acetonitrile at -55°C under an inert atmosphere (e.g., argon or nitrogen), dimethyl azodicarboxylate is added dropwise.[\[1\]](#)
 - The reaction mixture is stirred at this temperature for a specified period, allowing for the intramolecular cyclization to form the β -lactone ring.
 - The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine completion.

- Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography. This process has been reported to yield the product in approximately 72% yield.[1]

Logical Relationship of Synthesis



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Caption: Synthetic workflow for **(S)-Benzyl (2-oxooxetan-3-yl)carbamate**.

Chemical Reactivity

The reactivity of **(S)-Benzyl (2-oxooxetan-3-yl)carbamate** is primarily dictated by the strained β -lactone ring and the carbamate group.

- Nucleophilic Acyl Substitution:** The strained lactone is susceptible to ring-opening by nucleophiles, which can attack the carbonyl carbon.

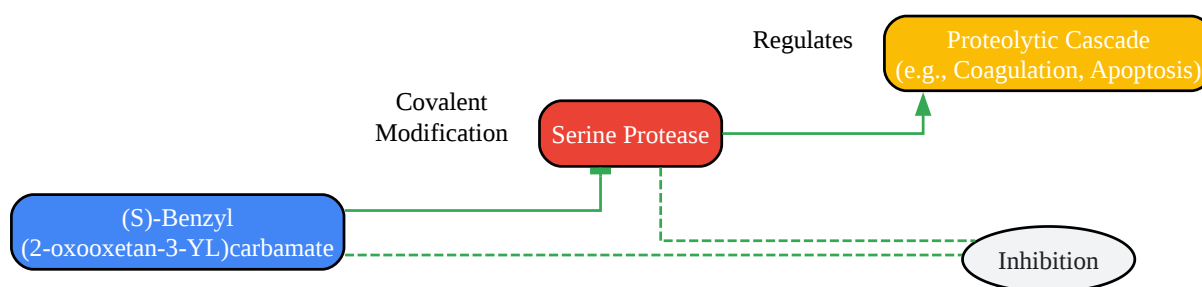
- Oxidation and Reduction: The oxetane ring can undergo oxidation to form more reactive species or be reduced, leading to ring-opening and the formation of diols or amino alcohols.
- Substitution Reactions: The carbamate moiety can also participate in substitution reactions.

Biological and Medicinal Chemistry Context

(S)-Benzyl (2-oxooxetan-3-yl)carbamate serves as a crucial chiral building block in medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for various functional groups to improve physicochemical and pharmacokinetic properties of drug candidates.

The β -lactone structure is a known pharmacophore in various enzyme inhibitors. For instance, β -lactones are known to act as irreversible inhibitors of serine proteases. The strained ring system of **(S)-Benzyl (2-oxooxetan-3-yl)carbamate** makes it a potential candidate for covalent modification of active site serine residues in such enzymes.

Potential Signaling Pathway Interaction



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Caption: Potential mechanism of action via serine protease inhibition.

While specific enzyme targets for **(S)-Benzyl (2-oxooxetan-3-yl)carbamate** are not yet extensively documented, its structural similarity to other β -lactone-containing inhibitors suggests its utility as a research tool to probe the activity of various enzymes, particularly those

involved in proteolysis. Its derivatives are being explored for their potential inhibitory activities against a range of enzymes.^[1]

Conclusion

(S)-Benzyl (2-oxooxetan-3-yl)carbamate is a compound of significant interest due to its unique structural features and synthetic versatility. This guide has summarized its key physicochemical properties, outlined a common synthetic protocol, and discussed its potential applications in medicinal chemistry, particularly as a chiral building block and a probe for enzyme inhibition. Further research into its specific biological targets and mechanisms of action will undoubtedly expand its utility in the development of novel therapeutics.

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